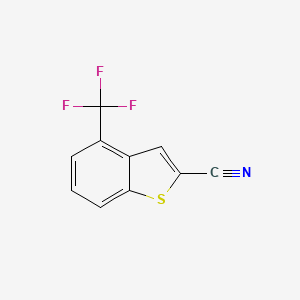

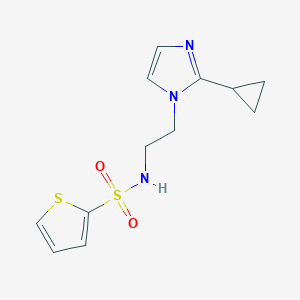

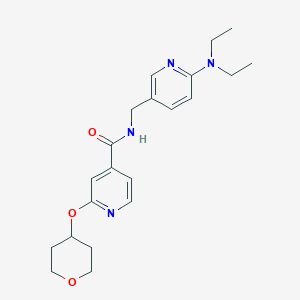

![molecular formula C19H15N3OS B2447828 N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257547-52-6](/img/structure/B2447828.png)

N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a compound that contains a benzothiazole core, which is a heterocyclic organic compound that possesses a wide range of properties and applications . Benzothiazole has been used in various applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .

Synthesis Analysis

The synthesis of this compound could involve a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole core, a phenyl group, and a pyrrole group . The benzothiazole core is a heterocyclic compound that contains a benzene ring fused to a thiazole ring . The phenyl group is a functional group that consists of a benzene ring minus one hydrogen atom. The pyrrole group is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques, including 1H, 13C, UV, IR, and mass spectral data .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide and its derivatives have been extensively studied in medicinal chemistry for their potential therapeutic applications. For example, derivatives of this compound have been evaluated for their phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitory activities, which are critical pathways in cancer cell proliferation and survival. One study found that variations of this compound showed potent in vitro and in vivo efficacy against these targets, suggesting potential as cancer therapeutics (Stec et al., 2011).

Synthetic Chemistry

In synthetic chemistry, compounds like this compound serve as valuable building blocks. They are used to synthesize various heterocyclic compounds due to their reactive sites which allow for cyclization and the formation of novel ring structures. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides demonstrates the utility of such compounds in creating complex heterocyclic systems with potential biological activities (Janardhan et al., 2014).

Antitumor Activity

Several studies have focused on the antitumor properties of this compound derivatives. These compounds are synthesized and screened for their ability to inhibit tumor cell growth. One study synthesized a series of derivatives and evaluated them in vitro against various human tumor cell lines, identifying compounds with considerable anticancer activity. This highlights the potential of such derivatives in the development of new anticancer agents (Yurttaş et al., 2015).

Insecticidal Properties

Research has also explored the insecticidal potential of compounds related to this compound. Derivatives have been synthesized and assessed for their efficacy against agricultural pests, such as the cotton leafworm. These studies contribute to the development of new, potentially safer insecticides for crop protection (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of this compound derivatives have also been a subject of study. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results that could lead to the development of new antimicrobial and antifungal agents (Fahim & Ismael, 2019).

Mecanismo De Acción

Target of action

Compounds with a benzothiazole moiety have been found to have anti-tubercular activity . They might target the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .

Mode of action

The benzothiazole moiety might interact with the active site of the DprE1 enzyme, inhibiting its function . This could lead to the death of the Mycobacterium tuberculosis cells .

Biochemical pathways

By inhibiting the DprE1 enzyme, the compound could disrupt the synthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis . This could lead to the death of the bacteria .

Pharmacokinetics

Compounds with similar structures are often well absorbed and metabolized by the body .

Result of action

The inhibition of the DprE1 enzyme and the disruption of arabinogalactan synthesis could lead to the death of Mycobacterium tuberculosis cells . This could result in the reduction of tuberculosis symptoms in the host .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-18(21-19-20-15-10-4-5-11-16(15)24-19)17(22-12-6-7-13-22)14-8-2-1-3-9-14/h1-13,17H,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVXDMZWXNVZEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

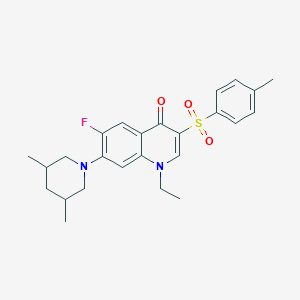

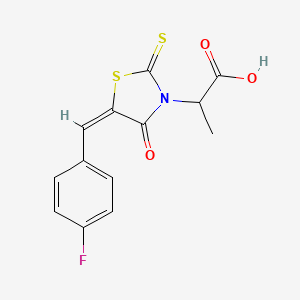

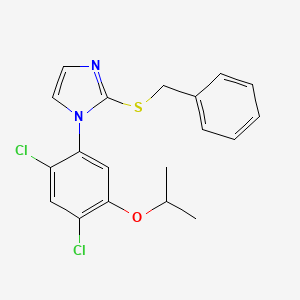

![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)

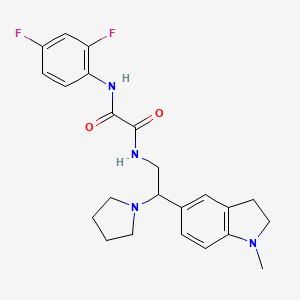

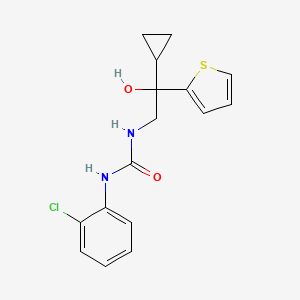

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)

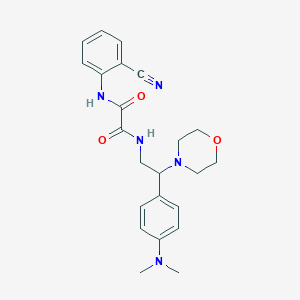

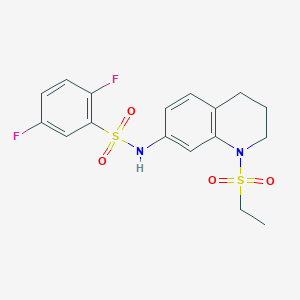

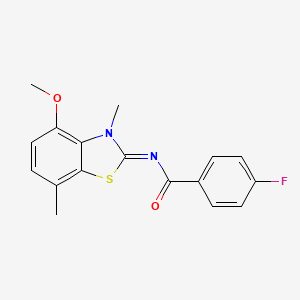

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447768.png)